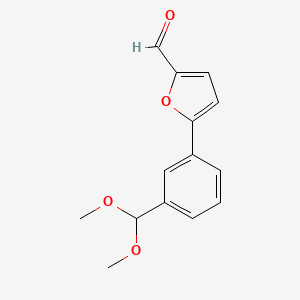
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is a chemical compound with the molecular formula C6H7NO3 It is a derivative of pyridinone, characterized by the presence of hydroxyl and hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-3-hydroxypyridine with a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(hydroxymethyl)pyridin-4(1H)-one.
Reduction: Formation of 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-ol.
Substitution: Formation of various substituted pyridinone derivatives depending on the substituent introduced.
科学研究应用
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone
- 3-Hydroxy-4(1H)-pyridinone
- 2-Hydroxymethyl-3-hydroxy-4(1H)-pyridinone
Uniqueness
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is unique due to the specific positioning of its hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
3-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO3/c8-3-4-6(10)5(9)1-2-7-4/h1-2,8,10H,3H2,(H,7,9) |
InChI 键 |
IKNTUPUNDLCIGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C(C1=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)
![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)


![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)
![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)

![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)
